molecular formula C21H24FN3O5S B12176947 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide

Cat. No.: B12176947
M. Wt: 449.5 g/mol
InChI Key: ZNHQANLSGFMBMA-UHFFFAOYSA-N
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Description

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide is a complex organic compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenylsulfonyl Group: The piperazine ring is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorophenylsulfonyl group.

    Coupling with Methoxyphenyl Group: The intermediate is then coupled with 2-methoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenylsulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The fluorophenylsulfonyl group is known to interact with certain receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the methoxyphenyl group may contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide
  • 4-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide

Uniqueness

Compared to similar compounds, 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(2-methoxyphenyl)-4-oxobutanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H24FN3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(2-methoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C21H24FN3O5S/c1-30-19-5-3-2-4-18(19)23-20(26)10-11-21(27)24-12-14-25(15-13-24)31(28,29)17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,26)

InChI Key

ZNHQANLSGFMBMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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